(2R)-4,4-DIMETHYLPENTAN-2-OL
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Overview
Description
(2R)-4,4-Dimethylpentan-2-ol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is also known as a secondary alcohol due to the hydroxyl group (-OH) being attached to a secondary carbon atom. It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-Dimethylpentan-2-ol can be achieved through several methods. One common method involves the reduction of the corresponding ketone, 4,4-dimethylpentan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-4,4-Dimethylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 4,4-dimethylpentan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 4,4-dimethylpentane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,4-Dimethylpentan-2-one.
Reduction: 4,4-Dimethylpentane.
Substitution: 4,4-Dimethylpentyl chloride.
Scientific Research Applications
(2R)-4,4-Dimethylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a substrate for various alcohol dehydrogenases and oxidases.
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used as a solvent and intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2R)-4,4-Dimethylpentan-2-ol exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where it undergoes oxidation or reduction. The molecular targets and pathways involved include alcohol dehydrogenases and oxidases, which catalyze the conversion of the alcohol to its corresponding ketone or aldehyde.
Comparison with Similar Compounds
Similar Compounds
(2S)-4,4-Dimethylpentan-2-ol: The enantiomer of (2R)-4,4-Dimethylpentan-2-ol, which has the opposite chiral configuration.
4,4-Dimethylpentan-2-one: The ketone form of the compound, which can be synthesized through the oxidation of this compound.
4,4-Dimethylpentane: The fully reduced form of the compound, which can be obtained through the reduction of this compound.
Uniqueness
This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds. Its specific three-dimensional arrangement allows it to interact selectively with chiral environments, making it a useful tool in various scientific and industrial applications.
Properties
CAS No. |
83615-50-3 |
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Molecular Formula |
C7H16O |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
(2R)-4,4-dimethylpentan-2-ol |
InChI |
InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
OIBKGNPMOMMSSI-ZCFIWIBFSA-N |
SMILES |
CC(CC(C)(C)C)O |
Isomeric SMILES |
C[C@H](CC(C)(C)C)O |
Canonical SMILES |
CC(CC(C)(C)C)O |
Origin of Product |
United States |
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